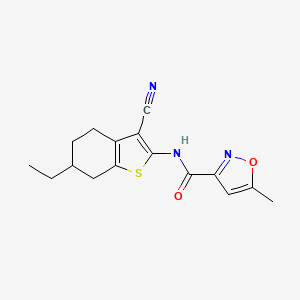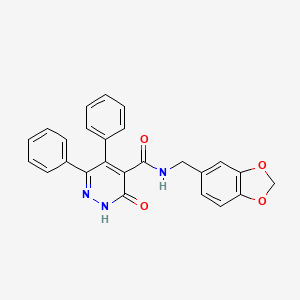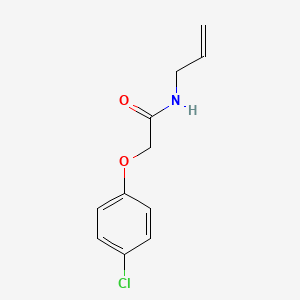![molecular formula C23H21N3O3S B4834857 N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4834857.png)
N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and has been studied extensively for its ability to inhibit the activity of certain enzymes in the body.
Wirkmechanismus
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide involves the inhibition of BTK activity. BTK is a key enzyme that plays a crucial role in the development and progression of various diseases. Inhibition of BTK activity by N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide leads to the suppression of immune cell activation and proliferation, which can be beneficial in the treatment of autoimmune disorders and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide have been extensively studied. It has been shown to inhibit the activity of BTK, which leads to the suppression of immune cell activation and proliferation. This can be beneficial in the treatment of autoimmune disorders and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments include its ability to inhibit the activity of BTK, which can be beneficial in studying the role of BTK in various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in the treatment of autoimmune disorders and cancer.
2. Development of more potent and selective BTK inhibitors based on the structure of N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide.
3. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and infectious diseases.
4. Development of new methods for the synthesis of N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide to improve its yield and purity.
In conclusion, N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a promising compound for the treatment of various diseases. Its ability to inhibit the activity of BTK makes it a potential therapeutic agent for autoimmune disorders and cancer. Further studies are needed to determine its safety and efficacy, and to develop more potent and selective BTK inhibitors based on its structure.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, such as Bruton's tyrosine kinase (BTK), which is involved in the development and progression of various diseases, including cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-17-7-13-20(14-8-17)30(28,29)26(2)22-6-4-3-5-21(22)23(27)25-19-11-9-18(10-12-19)15-16-24/h3-14H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQUESGMERPJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4834777.png)
![3-{[2-(2-chlorophenoxy)ethyl]thio}-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4834782.png)
![methyl {4-[(2-bromobenzoyl)amino]phenoxy}acetate](/img/structure/B4834785.png)



![N-(2-methoxy-5-{[(4-methoxyphenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B4834809.png)
![isopropyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4834815.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diisopropyl-N~2~-methylglycinamide](/img/structure/B4834837.png)
![methyl 3-(3-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4834847.png)


![4-benzyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4834870.png)